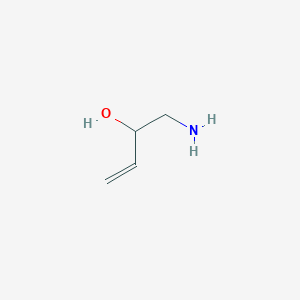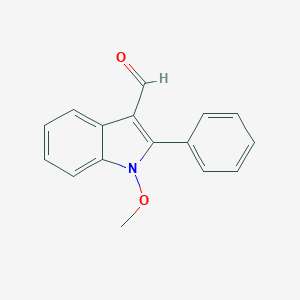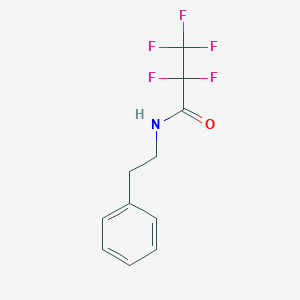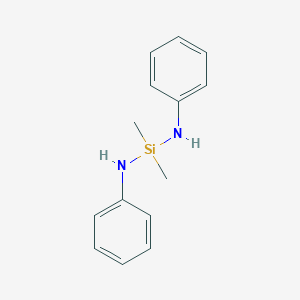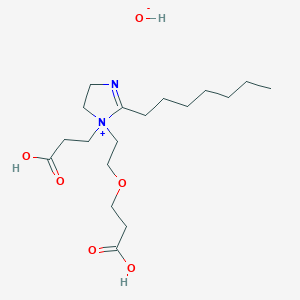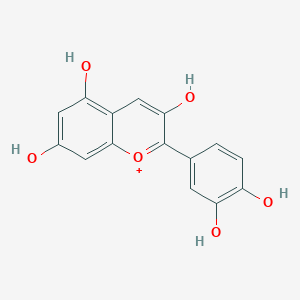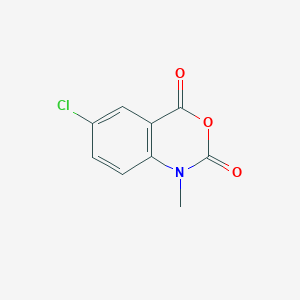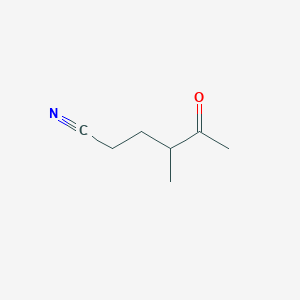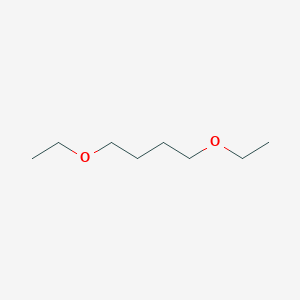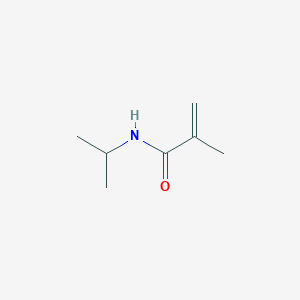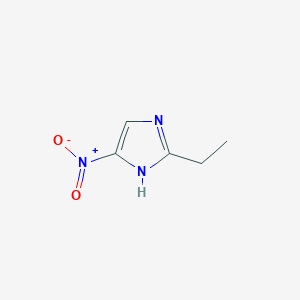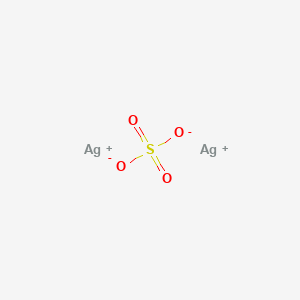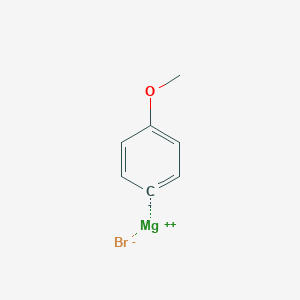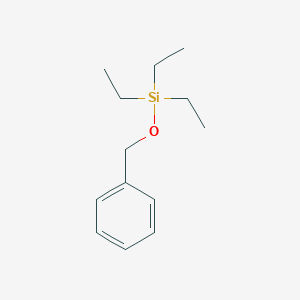
Silane, triethyl(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl(phenylmethoxy)-, also known as triethylphenoxysilane, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilanes, which are widely used in various industries, including pharmaceuticals, electronics, and materials science.
Mécanisme D'action
The mechanism of action of silane, triethyl(phenylmethoxy)- is not fully understood, but it is believed to involve the formation of a covalent bond between the phenylmethoxy group and the silica surface. This bond is strong and stable, which makes it an ideal precursor for the synthesis of functionalized silica nanoparticles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, triethyl(phenylmethoxy)-. However, it is known to be a relatively non-toxic compound, and it has been used in various biological applications, including drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of silane, triethyl(phenylmethoxy)- is its high purity and stability, which makes it an ideal precursor for the synthesis of functionalized silica nanoparticles. However, its high cost and limited availability can be a limitation for some research applications.
Orientations Futures
There are several future directions for the research and development of silane, triethyl(phenylmethoxy)-. One area of interest is the synthesis of new functionalized silica nanoparticles with improved properties and applications. Another area of interest is the development of new reactions and applications for silane, triethyl(phenylmethoxy)- in organic synthesis. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the field of drug delivery and imaging.
Conclusion:
Silane, triethyl(phenylmethoxy)- is a unique and promising compound with potential applications in various scientific fields. Its high purity and stability make it an ideal precursor for the synthesis of functionalized silica nanoparticles, and its use in organic synthesis has also been explored. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this compound.
Méthodes De Synthèse
Silane, triethyl(phenylmethoxy)- can be synthesized through a reaction between phenol and triethylsilane in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained through distillation and purification. This method of synthesis has been widely used in the production of organosilanes, and it provides a high yield of pure product.
Applications De Recherche Scientifique
Silane, triethyl(phenylmethoxy)- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where it is used as a precursor for the synthesis of functionalized silica nanoparticles. These nanoparticles have a wide range of applications, including drug delivery, imaging, and catalysis.
In addition to materials science, silane, triethyl(phenylmethoxy)- has also been studied for its potential applications in the field of organic synthesis. It has been used as a reagent in various reactions, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Stille coupling. These reactions are widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
13959-92-7 |
|---|---|
Nom du produit |
Silane, triethyl(phenylmethoxy)- |
Formule moléculaire |
C13H22OSi |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
triethyl(phenylmethoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)14-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clé InChI |
PVEFGVHUGAHUHQ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCC1=CC=CC=C1 |
SMILES canonique |
CC[Si](CC)(CC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



